molecular formula C6H11N3OS B13290595 2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

Cat. No.: B13290595
M. Wt: 173.24 g/mol
InChI Key: KWIHTXBZLBBYKS-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine typically involves the reaction of ethoxyethanamine with a thiadiazole precursor. . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

2-ethoxy-2-(thiadiazol-4-yl)ethanamine

InChI

InChI=1S/C6H11N3OS/c1-2-10-6(3-7)5-4-11-9-8-5/h4,6H,2-3,7H2,1H3

InChI Key

KWIHTXBZLBBYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CSN=N1

Origin of Product

United States

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